Regiochemical Scaffold Uniqueness: 1,2,3,6- vs. 1,4,5,6-Tetrahydropyridazine in Cannabinoid CB1 Receptor Antagonist SAR
The 1,4,5,6-tetrahydropyridazine core has undergone extensive SAR evaluation as a CB1 receptor antagonist pharmacophore, with key compound 62 demonstrating potent and selective CB1 antagonism [1]. In contrast, the 1,2,3,6-tetrahydropyridazine scaffold is completely unrepresented in this well-characterized SAR series [1], marking it as an unexplored chemical space with the potential to evade existing patent estates and receptor subtype selectivity profiles associated with the 1,4,5,6-isomer.
| Evidence Dimension | CB1 receptor antagonist SAR representation |
|---|---|
| Target Compound Data | 0 compounds evaluated in published SAR |
| Comparator Or Baseline | 1,4,5,6-THPz series: >10 analogs with reported CB1 pKi values (e.g., compound 62: pKi = 8.2) |
| Quantified Difference | Complete SAR divergence: 1,2,3,6-THPz lacks any CB1 activity data, indicating a distinct pharmacological fingerprint |
| Conditions | Lange et al. Bioorg. Med. Chem. Lett. 2009 SAR study |
Why This Matters
A user seeking novel IP or distinct receptor subtype selectivity should prioritize the 1,2,3,6-THPz scaffold over the commercially saturated 1,4,5,6-THPz scaffold, as it offers a clean slate for building proprietary CB1 antagonist libraries.
- [1] Lange, J. H. M., et al. 'Synthesis and SAR of 1,4,5,6-tetrahydropyridazines as potent cannabinoid CB1 receptor antagonists.' Bioorganic & Medicinal Chemistry Letters, 2009, 19, 5675–5678. doi:10.1016/j.bmcl.2009.08.007. View Source
